2,4-Dichloro-3-nitrobenzodifluoride
Description
Contextual Significance in Fluorinated Aromatic Chemistry
The introduction of fluorine into aromatic rings can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity can influence the electron density of the aromatic ring, affecting its reactivity and stability. numberanalytics.com This has profound implications in drug design, where fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. numberanalytics.comnih.gov The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals and agrochemicals due to its strong electron-withdrawing nature and steric bulk. smolecule.com The presence of fluorine can also enhance the thermal stability and chemical resistance of polymers containing fluorinated aromatics. acs.org
The field of organofluorine chemistry has seen significant growth, driven by the demand for these specialized compounds. numberanalytics.com The synthesis of fluorinated aromatics, however, presents unique challenges, requiring specific fluorination techniques. numberanalytics.comnumberanalytics.com
Overview of Research Trajectories for Dichloronitrobenzotrifluoride Analogues
Research into dichloronitrobenzotrifluoride analogues is largely driven by their utility as versatile intermediates. For instance, 2,4-Dichloro-5-nitrobenzotrifluoride has been utilized in the synthesis of 2-substituted 3,7,8-trichlorodibenzo-p-dioxins and new substituted 10H-phenothiazines. sigmaaldrich.com Another analogue, 2,4-dichloro-3,5-dinitrobenzotrifluoride (B1294799), serves as an intermediate in the synthesis of various pharmaceutical products, agrochemicals, and dyes. google.com The study of these analogues often focuses on optimizing their synthesis and exploring their reactivity in nucleophilic substitution reactions to generate a diverse range of derivatives.
A significant area of research involves understanding and controlling the potential runaway reactions during the nitration of dichlorobenzotrifluorides, which is a key step in their synthesis. acs.org This research is crucial for the safe and efficient industrial-scale production of these important intermediates. acs.org
Historical Development of Synthetic Approaches to Polysubstituted Aromatics
The synthesis of polysubstituted benzenes has been a central theme in organic chemistry for over a century. nih.gov Early methods relied heavily on electrophilic aromatic substitution reactions, where the directing effects of existing substituents on the benzene (B151609) ring were used to control the position of incoming groups. google.comlibretexts.org This classical approach, while foundational, often involves lengthy and complex reaction sequences and can be limited by the directing influences of the functional groups. google.com
Over the years, more sophisticated strategies have emerged. These include transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization, which offer more efficient and regioselective routes to polysubstituted arenes. nih.gov Benzannulation, the construction of an aromatic ring from smaller, non-aromatic precursors, has also become a powerful tool, providing access to a wide variety of substitution patterns. nih.gov The development of organocatalytic benzannulation reactions represents a significant recent advancement, allowing for the assembly of structurally diverse arenes under mild conditions. nih.gov The first nitration of benzene, a key reaction for producing nitroaromatics, was reported in 1834, laying the groundwork for the synthesis of complex compounds like 2,4-Dichloro-3-nitrobenzotrifluoride (B1301598).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-4-(difluoromethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO2/c8-4-2-1-3(7(10)11)5(9)6(4)12(13)14/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORAMNJIHZLGNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dichloronitrobenzotrifluoride Systems
Established Synthetic Pathways for 2,4-Dichloro-3,5-dinitrobenzotrifluoride (B1294799)
Traditional manufacturing processes for 2,4-dichloro-3,5-dinitrobenzotrifluoride have centered on well-established nitration chemistry, which, while effective, often involves harsh conditions and complex purification stages. patsnap.com These methods have been the bedrock of industrial production, focusing on achieving high conversion of the starting material.
The conversion of 2,4-dichlorobenzotrifluoride (B41404) to 2,4-dichloro-3,5-dinitrobenzotrifluoride is not achieved in a single step but through a sequential, multi-step nitration process. google.com
The synthesis proceeds in two distinct stages:
Primary Nitration: 2,4-dichlorobenzotrifluoride is first subjected to a primary nitration reaction to produce the mononitrated intermediate, 2,4-dichloro-3-nitrobenzotrifluoride (B1301598). google.com
Secondary Nitration: The isolated intermediate from the first stage then undergoes a second nitration to introduce the second nitro group, yielding the final product, 2,4-dichloro-3,5-dinitrobenzotrifluoride. google.com
This two-step approach allows for better control over the reaction and selectivity, as forcing the dinitration in a single, aggressive step could lead to undesirable by-products and reduced purity.
The nitrating agent of choice for this synthesis is a mixed acid system, typically composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). acs.orgchemguide.co.uk This combination is significantly more reactive than nitric acid alone. masterorganicchemistry.com
The role of sulfuric acid is to act as a catalyst by protonating the nitric acid. This leads to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺). chemguide.co.ukmasterorganicchemistry.comlibretexts.org The nitronium ion is the active species that attacks the electron-rich benzene (B151609) ring of the 2,4-dichlorobenzotrifluoride. masterorganicchemistry.comyoutube.com In some procedures, fuming sulfuric acid (oleum) is used in place of or in addition to concentrated sulfuric acid to further increase the reaction's potency, particularly for the second nitration step. google.compatsnap.com
Precise control over reaction parameters is crucial for maximizing yield and minimizing the formation of impurities. The temperature, reaction time, and pressure are carefully managed throughout the multi-step process.
One patented method provides a detailed temperature and time protocol for the nitration process. patsnap.com The reaction is initiated at a controlled temperature of 40-45°C during the addition of 2,4-dichlorobenzotrifluoride. Following a one-hour hold, the temperature is progressively increased over several hours to 90°C, then to 100°C, and finally to 120°C, where it is held for 5 hours to ensure the reaction goes to completion. patsnap.com Throughout this process, the pressure within the reactor is maintained at a slight vacuum of 0.01-0.02 MPa. patsnap.com Another method specifies a temperature range of 80–100°C for the secondary nitration reaction. google.com
The table below summarizes typical reaction parameters found in established synthetic methods.
| Parameter | Stage | Value | Source |
| Temperature | Initial Addition | 40-45°C | patsnap.com |
| First Ramp | 90°C (over 3 hours) | patsnap.com | |
| Second Ramp | 100°C (over 6-7 hours) | patsnap.com | |
| Final Ramp & Hold | 120°C (over 4 hours, hold for 5 hours) | patsnap.com | |
| Secondary Nitration | 80-100°C | google.com | |
| Pressure | Nitration Reaction | 0.01-0.02 MPa | patsnap.com |
| Reagents | Nitrating Agent | Nitric Acid & Fuming Sulfuric Acid (Oleum) | patsnap.com |
| Nitric Acid & Sulfuric Acid | acs.org |
Achieving high yield and purity is a primary objective that addresses the economic viability and industrial applicability of the synthesis. patsnap.com Strategies to achieve this involve both in-process controls and post-reaction purification.
A key strategy for enhancing process efficiency involves the recycling of acid streams. In one method, the semi-waste acid from the secondary nitration is directly recycled to be used in the primary nitration of a new batch. google.com This not only reduces raw material consumption but also minimizes waste.
Post-reaction, a series of purification steps are essential. A typical work-up procedure includes:
Water Washing: To remove the bulk of the residual acids. patsnap.com
Alkali Washing: To neutralize and remove any remaining acidic impurities. patsnap.com
Recrystallization: The crude product is dissolved in a suitable solvent (such as hot ethanol) and then cooled to form high-purity crystals of 2,4-dichloro-3,5-dinitrobenzotrifluoride. patsnap.com
A continuous flow reaction process has also been developed, which reports a product yield of over 90% and a purity of 99% or greater. google.com
Advanced and Sustainable Synthetic Protocols
In response to growing environmental concerns and the need for more efficient industrial processes, research has focused on developing advanced and more sustainable methods for synthesizing 2,4-dichloro-3,5-dinitrobenzotrifluoride.
Green chemistry principles are being integrated into the synthesis to reduce waste, improve safety, and increase resource efficiency. A prime example is the development of a "clean preparation method" that focuses on the circular use of reagents. google.com
The cornerstone of this sustainable protocol is the strategic recycling of spent acid. google.com
The semi-waste acid generated after the separation of the final dinitrated product is not discarded but is instead fed directly back into the first nitration stage to react with fresh 2,4-dichlorobenzotrifluoride. google.com
The waste acid from this primary nitration stage is then collected, concentrated, and fortified with fresh ammonium (B1175870) nitrate (B79036) and fuming sulfuric acid to be reused for the secondary nitration step. google.com
Synthesis of Key Precursor Compounds and Intermediates
Preparation of 2,4-Dichloro-3-nitrobenzotrifluoride as a Mononitrated Intermediate
The compound 2,4-dichloro-3-nitrobenzotrifluoride is a key intermediate, primarily synthesized through the nitration of 2,4-dichlorobenzotrifluoride. This reaction is the first step in a two-stage nitration process aimed at producing 2,4-dichloro-3,5-dinitrobenzotrifluoride. google.compatsnap.com
The process involves treating 2,4-dichlorobenzotrifluoride with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. google.compatsnap.com In one described method, the reaction to form the dinitro compound starts by adding 2,4-dichlorobenzotrifluoride to a mixture of oleum (B3057394) and nitric acid, with the temperature carefully controlled. patsnap.com The reaction proceeds through the mononitrated stage, and sampling is done to ensure the reaction goes to completion, with the mononitrate content being less than 1% at the endpoint of the dinitration. patsnap.com
Another patent explicitly identifies the intermediate as "2, 4-two chloro-3-nitro-trifluoromethyl toluenes" (2,4-dichloro-3-nitrobenzotrifluoride), formed by reacting 2,4-dichlorobenzotrifluoride with a nitrating mixture. google.com This mononitrated compound is then separated from the spent acid before undergoing a second nitration to yield the dinitro product. google.com
Table 2: Reaction Conditions for Nitration of 2,4-Dichlorobenzotrifluoride
| Reactants | Temperature Profile | Pressure | Endpoint | Source |
|---|---|---|---|---|
| 2,4-Dichlorobenzotrifluoride, Oleum, Nitric Acid | Initial dropwise addition at 40-45°C, followed by gradual heating to 120°C over several hours. | 0.01-0.02 Mpa | Mononitrate content <1% (for dinitration) | patsnap.com |
Routes to 2,4-Dichlorobenzotrifluoride from Substituted Benzenes
The precursor compound, 2,4-dichlorobenzotrifluoride, can be synthesized through several routes starting from substituted benzenes.
One common industrial method starts with 2,4-dichlorotoluene (B165549). researchgate.netgoogle.com This process involves the chlorination of 2,4-dichlorotoluene to form 2,4-dichlorobenzotrichloride, which is then fluorinated using hydrogen fluoride (B91410) to yield the final product, 2,4-dichlorobenzotrifluoride. google.com
An alternative, industrially advantageous process begins with m-dichlorobenzene. google.com This method involves reacting m-dichlorobenzene with a halogenated methane (B114726) (such as CFₓCl₄₋ₓ where x is 0, 1, or 2) and hydrogen fluoride. The reaction is conducted at a specific temperature range in the presence of a catalyst, which can be a fluoride of antimony, boron, titanium, tantalum, or niobium. google.com This process has been shown to produce 2,4-dichlorobenzotrifluoride in good yields. google.com
Table 3: Synthetic Routes to 2,4-Dichlorobenzotrifluoride
| Starting Material | Key Reagents/Steps | Catalyst | Source |
|---|---|---|---|
| 2,4-Dichlorotoluene | 1. Chlorination to 2,4-dichlorobenzotrichloride2. Fluorination | Not specified for chlorination; HF for fluorination. | researchgate.netgoogle.com |
Halogenation Strategies for Aromatic Systems
Halogenation is a fundamental strategy for functionalizing aromatic systems and proceeds via an electrophilic aromatic substitution mechanism. masterorganicchemistry.comnumberanalytics.com The process generally involves three main steps:
Generation of the electrophile: A halogen molecule (like Cl₂ or Br₂) is activated by a catalyst, typically a Lewis acid, to create a more potent electrophile. libretexts.orgnumberanalytics.com
Attack by the aromatic ring: The electron-rich aromatic ring attacks the electrophilic halogen, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comnumberanalytics.com This is often the rate-determining step. numberanalytics.com
Deprotonation: A base removes a proton from the carbon atom bearing the halogen, which restores the aromaticity of the ring and yields the halogenated product. masterorganicchemistry.com
The reactivity of halogens varies significantly, with the order being fluorine > chlorine > bromine > iodine. mt.com
Fluorine is extremely reactive and its direct use can be violent. mt.com
Chlorine and Bromine are commonly used but require a catalyst to react with most aromatic rings. mt.comlibretexts.org
Iodine is generally unreactive on its own and requires an oxidizing agent or a different catalytic system to facilitate the reaction. google.comlibretexts.org
The choice of reaction conditions, including solvent, temperature, and catalyst, can influence the rate and selectivity of the halogenation reaction. numberanalytics.com Furthermore, substituents already present on the aromatic ring play a crucial role in determining the position of the incoming halogen. numberanalytics.com
Mechanistic Investigations of Chemical Transformations Involving Dichloronitrobenzotrifluoride Analogues
Electrophilic Aromatic Substitution Mechanisms on Highly Substituted Benzene (B151609) Rings
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic compounds. masterorganicchemistry.com In the case of highly substituted benzene rings, such as those found in dichloronitrobenzotrifluoride analogues, the existing substituents profoundly influence the course of the reaction. The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. libretexts.org The stability of this intermediate is a key factor in determining the reaction rate and the position of the incoming electrophile. libretexts.org
Regioselectivity and Site-Specificity in Nitration Reactions
Nitration, the introduction of a nitro group (-NO2) onto an aromatic ring, is a classic example of electrophilic aromatic substitution. masterorganicchemistry.com The regioselectivity of this reaction, meaning the specific position at which the nitro group is introduced, is dictated by the directing effects of the existing substituents. libretexts.org These effects are a combination of inductive and resonance effects.
In the context of dichloronitrobenzotrifluoride analogues, the starting material, 2,4-dichlorobenzotrifluoride (B41404), is nitrated to produce 2,4-dichloro-3-nitrobenzotrifluoride (B1301598). smolecule.com The trifluoromethyl group (-CF3) is a strong electron-withdrawing group and a meta-director. The chlorine atoms are also electron-withdrawing (deactivating) but are ortho, para-directors due to the ability of their lone pairs to stabilize the arenium ion intermediate through resonance. libretexts.orgegyankosh.ac.in The interplay of these directing effects ultimately favors the introduction of the nitro group at the 3-position, between the two chlorine atoms.
Further nitration of 2,4-dichloro-3-nitrobenzotrifluoride can lead to the formation of 2,4-dichloro-3,5-dinitrobenzotrifluoride (B1294799). google.com In this case, the existing nitro group, a powerful deactivating and meta-directing group, along with the other substituents, directs the incoming second nitro group to the 5-position.
Recent research has explored methods to enhance regioselectivity in nitration reactions, including the use of specific catalysts or reaction media. rsc.orggoogle.comfrontiersin.orgnih.govresearchgate.net For instance, the use of zeolites as catalysts has shown promise in directing nitration to the para position of substituted benzenes. google.com
Influence of Substituent Effects on Aromatic Reactivity
The reactivity of an aromatic ring towards electrophilic attack is significantly influenced by the electronic properties of its substituents. lumenlearning.com Electron-donating groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. egyankosh.ac.in Conversely, electron-withdrawing groups decrease the electron density, deactivating the ring. egyankosh.ac.in
In dichloronitrobenzotrifluoride analogues, the benzene ring is heavily substituted with electron-withdrawing groups: two chlorine atoms, a nitro group, and a trifluoromethyl group.
Trifluoromethyl group (-CF3): This is a very strong deactivating group due to the high electronegativity of the fluorine atoms, which exert a powerful negative inductive effect (-I). It is a meta-director. libretexts.org
Nitro group (-NO2): This is also a strong deactivating group, acting through both a negative inductive effect (-I) and a negative resonance effect (-R). It is a meta-director. researchgate.net
Chlorine atoms (-Cl): Halogens are deactivating due to their negative inductive effect (-I), but they are ortho, para-directors because their lone pairs can be donated to the ring through a positive resonance effect (+R), which helps to stabilize the arenium ion intermediate at these positions. libretexts.org
The cumulative effect of these deactivating groups makes the aromatic ring of 2,4-dichloro-3-nitrobenzotrifluoride significantly less reactive towards further electrophilic substitution compared to benzene.
Table 1: Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directing Influence |
| -CF3 | Strongly Deactivating | Meta |
| -NO2 | Strongly Deactivating | Meta |
| -Cl | Deactivating | Ortho, Para |
| -CH3 | Activating | Ortho, Para |
| -OH | Strongly Activating | Ortho, Para |
This table provides a general overview of substituent effects. The actual outcome on a polysubstituted ring depends on the interplay of all groups present.
Reaction Kinetics and Rate-Determining Steps in Synthetic Sequences
The synthesis of 2,4-dichloro-3-nitrobenzotrifluoride typically involves the nitration of 2,4-dichlorobenzotrifluoride. smolecule.com This reaction is often carried out using a mixture of fuming nitric acid and fuming sulfuric acid at elevated temperatures for an extended period. The kinetics of such electrophilic aromatic substitution reactions are generally second-order, depending on the concentrations of both the aromatic substrate and the electrophile.
The rate-determining step in electrophilic aromatic substitution is typically the formation of the arenium ion intermediate. libretexts.org This is a high-energy step as it involves the temporary loss of aromaticity. The stability of this intermediate, as discussed previously, is crucial. For highly deactivated substrates like 2,4-dichlorobenzotrifluoride, the activation energy for this step is high, necessitating harsh reaction conditions (high temperatures and strong acids) to achieve a reasonable reaction rate.
Kinetic studies of related reactions, such as the nucleophilic substitution of methyl 2,4-dichloro-3,5-dinitrobenzoate, have shown that the reaction rates are highly dependent on the nature of the solvent and the nucleophile. researchgate.net While this is a different reaction type, it highlights the importance of reaction conditions in determining the kinetics of transformations involving highly substituted nitroaromatic compounds.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. Quantum mechanical calculations can be used to model the structures and energies of reactants, intermediates, transition states, and products. This allows for a detailed understanding of reaction pathways and the factors that control reactivity and selectivity.
For electrophilic aromatic substitution on dichloronitrobenzotrifluoride analogues, computational modeling can be employed to:
Calculate the electron distribution in the starting materials to predict the most likely sites of electrophilic attack.
Determine the relative energies of the possible arenium ion intermediates to rationalize the observed regioselectivity. For example, calculations can confirm that the intermediate leading to the 3-nitro product is lower in energy than other possibilities.
Model the transition state structures to understand the activation barriers for different reaction pathways.
Investigate the role of the solvent and catalyst in the reaction mechanism.
By correlating computational predictions with experimental observations, a more complete and nuanced picture of the chemical transformations involving these complex molecules can be developed.
Derivatives and Structural Analogues of Dichloronitrobenzotrifluoride Frameworks
Design and Synthesis of Novel Polysubstituted Benzotrifluoride (B45747) Derivatives
The design of novel polysubstituted benzotrifluoride derivatives often leverages the inherent reactivity of the 2,4-dichloro-3-nitrobenzotrifluoride (B1301598) core. The primary synthetic strategies involve the modification of the existing functional groups or the introduction of new substituents onto the aromatic ring.
A key precursor for many of these syntheses is 2,4-dichlorobenzotrifluoride (B41404), which undergoes nitration to yield 2,4-dichloro-3-nitrobenzotrifluoride. A common method involves a primary nitration step to produce the mononitrated intermediate. google.com For instance, reacting 2,4-dichlorobenzotrifluoride with a mixture of fuming nitric acid and sulfuric acid can yield the desired product. Further nitration can lead to the formation of 2,4-dichloro-3,5-dinitrobenzotrifluoride (B1294799), a highly substituted derivative in its own right. google.com
The synthesis of other polysubstituted benzotrifluorides can be exemplified by the preparation of 2-amino-3-nitro-5-fluorobenzotrifluoride. This synthesis starts with 2-acetylamino-5-fluorobenzotrifluoride, which is nitrated and then hydrolyzed to yield the final product. core.ac.uk Although the starting material is different, the strategy of introducing a nitro group to a pre-existing substituted benzotrifluoride is a common theme. The structure of the resulting product was confirmed by converting it to the corresponding quinoxaline (B1680401) derivative. core.ac.uk
Nucleophilic aromatic substitution (SNAr) is another powerful tool for creating diversity. The chlorine atoms on the 2,4-dichloro-3-nitrobenzotrifluoride ring are activated towards substitution by the strongly electron-withdrawing nitro and trifluoromethyl groups, particularly when they are in ortho or para positions to the leaving group. libretexts.org This allows for the introduction of a wide array of nucleophiles, such as amines, alkoxides, and thiolates, to generate new polysubstituted derivatives. science.govnih.gov
Table 1: Synthesis of Polysubstituted Benzotrifluoride Derivatives
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 2,4-Dichlorobenzotrifluoride | Primary nitration | 2,4-Dichloro-3-nitrobenzotrifluoride | google.com |
| 2,4-Dichloro-3-nitrobenzotrifluoride | Further nitration | 2,4-Dichloro-3,5-dinitrobenzotrifluoride | google.com |
Chemical Modifications and Functional Group Interconversions on the Aromatic Core
The functional groups present on the 2,4-dichloro-3-nitrobenzotrifluoride framework are amenable to a variety of chemical transformations, allowing for the synthesis of a broad spectrum of derivatives.
Reduction of the Nitro Group: A pivotal functional group interconversion is the reduction of the nitro group to an amine. This transformation is significant as it changes a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com This modification profoundly alters the chemical reactivity of the aromatic ring in subsequent reactions. Several methods are available for this reduction:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel is a common and effective method. masterorganicchemistry.com
Metal/Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are widely used for the reduction of aromatic nitro compounds. masterorganicchemistry.comscispace.com
The resulting amino group is highly versatile. However, its high reactivity can sometimes lead to multiple substitutions in subsequent electrophilic aromatic substitution reactions. To control this, the amino group can be protected, for example, by converting it to an amide. This protected form can then be deprotected after further synthetic steps. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): As mentioned earlier, the chlorine atoms of 2,4-dichloro-3-nitrobenzotrifluoride are susceptible to nucleophilic attack. This allows for the displacement of one or both chlorine atoms by a variety of nucleophiles. The rate and regioselectivity of these substitutions are influenced by the nature of the nucleophile and the reaction conditions. This provides a direct route to introduce new functionalities such as alkoxy, aryloxy, amino, or thioether groups onto the benzotrifluoride core. science.govnih.gov
Table 2: Key Functional Group Interconversions
| Starting Functional Group | Reagents | Resulting Functional Group | Reference |
|---|---|---|---|
| Nitro (-NO₂) | H₂, Pd/C or Sn/HCl | Amino (-NH₂) | masterorganicchemistry.com |
| Chloro (-Cl) | R-O⁻ (Alkoxide) | Alkoxy (-OR) | science.govnih.gov |
Structure-Reactivity and Structure-Property Relationship Studies for Modified Compounds
The relationship between the molecular structure of benzotrifluoride derivatives and their chemical reactivity or physical properties is a critical area of study. The electronic effects of the substituents play a dominant role in determining the molecule's behavior.
The trifluoromethyl group (-CF₃) is known for its high lipophilicity and metabolic stability, which are desirable properties in medicinal chemistry. The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the electronic nature of the aromatic ring. In 2,4-dichloro-3-nitrobenzotrifluoride, the combined electron-withdrawing effects of the nitro and trifluoromethyl groups make the benzene (B151609) ring electron-deficient. This enhances its susceptibility to nucleophilic aromatic substitution. libretexts.org The rate of SNAr reactions generally increases with the number of electron-withdrawing groups on the ring. libretexts.org
The position of the substituents is also crucial. For an SNAr reaction to proceed efficiently, the electron-withdrawing group must be positioned ortho or para to the leaving group (in this case, the chlorine atoms). This allows for the stabilization of the negatively charged intermediate (Meisenheimer complex) through resonance. libretexts.orglibretexts.org
Structure-activity relationship (SAR) studies on related compounds provide insights into how modifications can impact biological activity. For example, in a series of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogs, which feature a dichlorinated benzene ring, substitutions at specific positions were found to be critical for their potency as PPARγ modulators. nih.govnih.gov For instance, introducing a bromine atom at the 4-position of the benzene ring led to higher transcriptional activity, likely due to favorable interactions within the protein's binding pocket. nih.gov Such studies highlight the importance of systematic structural modifications in optimizing the properties of a lead compound. The position of substituents can also have a profound impact on the crystal structure and, consequently, the solid-state properties like photoconductivity, as demonstrated in studies of lead(II) benzenethiolate (B8638828) coordination polymers. rsc.org
Exploration of Different Halogenation Patterns on the Benzene Ring
Varying the halogenation pattern on the benzotrifluoride ring is a strategy to fine-tune the physicochemical and biological properties of the resulting compounds. This can be achieved either by starting with differently halogenated precursors or by modifying the existing halogen atoms on the 2,4-dichloro-3-nitrobenzotrifluoride scaffold.
The synthesis of benzotrifluorides with different halogen arrangements often requires a multi-step synthetic sequence. For example, the synthesis of 2,5-difluoro-3-nitrobenzotrifluoride (B3032605) was attempted via a Schiemann reaction on the corresponding amine, though this particular attempt was unsuccessful. core.ac.uk This illustrates the challenges that can be encountered in introducing specific halogenation patterns.
Nucleophilic aromatic substitution can also be used to replace the existing chlorine atoms with other halogens. Interestingly, in SNAr reactions, fluoride (B91410) can sometimes be a better leaving group than chloride, bromide, or iodide. libretexts.org This is counterintuitive based on the acidity of the hydrohalic acids but is explained by the fact that the rate-determining step is the initial attack of the nucleophile. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. libretexts.org
The synthesis of polyhalogenated aromatic compounds is an active area of research. For instance, various chlorinated and fluorinated benzotrifluoride derivatives are commercially available or have been synthesized as intermediates for agrochemicals and pharmaceuticals. These include compounds like 4-chloro-3,5-dinitrobenzotrifluoride (B147460) and 2-chloro-3,5-dinitrobenzotrifluoride. azurewebsites.net The exploration of different halogenation patterns, in combination with other substituents, allows for the creation of a vast chemical space for the discovery of new molecules with desired properties.
Applications As Crucial Synthetic Intermediates in Fine Chemical and Materials Synthesis
Precursors for the Development of Fluorine-Containing Building Blocks
There is no specific information available in the searched results regarding the use of 2,4-Dichloro-3-nitrobenzodifluoride as a precursor for the development of fluorine-containing building blocks.
Intermediacy in Agrochemicals and Specialty Chemicals Production
While related compounds are used in agrochemical synthesis, there is no direct evidence in the search results to confirm the role of this compound as an intermediate in the production of agrochemicals and specialty chemicals. scispace.comgoogle.com
Strategic Utility in the Preparation of Advanced Organic Materials
No information was found in the search results regarding the strategic utility of this compound in the preparation of advanced organic materials.
Computational and Theoretical Studies on Halogenated Nitrobenzotrifluoride Systems
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and three-dimensional shape of molecules like 2,4-Dichloro-3-nitrobenzotrifluoride (B1301598). Methods such as DFT at the B3LYP level of theory with a significant basis set like 6-311++G(d,p) are commonly used to perform geometry optimization. nih.gov This process computationally determines the most stable arrangement of atoms in the molecule, its molecular conformation, by finding the minimum energy state.
The output of these calculations provides precise data on bond lengths, bond angles, and dihedral angles. nih.gov For 2,4-Dichloro-3-nitrobenzotrifluoride, this would reveal the spatial relationship between the benzene (B151609) ring and its five substituents: two chlorine atoms, a nitro group (NO₂), and a trifluoromethyl group (CF₃). The planarity of the benzene ring and the orientation of the nitro and trifluoromethyl groups are key conformational features.
Furthermore, these calculations yield critical insights into the molecule's electronic properties. epstem.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the difference between them (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more likely to be reactive. Molecular Electrostatic Potential (MEP) maps can also be generated, which visualize the charge distribution across the molecule and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov
Table 1: Predicted Geometric and Electronic Parameters for 2,4-Dichloro-3-nitrobenzotrifluoride (Illustrative) Note: This table is illustrative, representing typical data obtained from quantum chemical calculations. Actual values would require specific computation.
| Parameter | Description | Illustrative Value |
| Geometric Parameters | ||
| C-Cl Bond Length | The distance between a carbon atom of the benzene ring and a chlorine atom. | 1.74 Å |
| C-N Bond Length | The distance between a carbon atom of the benzene ring and the nitrogen of the nitro group. | 1.49 Å |
| C-C(F₃) Bond Length | The distance between a carbon atom of the benzene ring and the carbon of the trifluoromethyl group. | 1.51 Å |
| O-N-O Bond Angle | The angle within the nitro group. | ~125° |
| C-C-N-O Dihedral Angle | The twist of the nitro group relative to the plane of the benzene ring. | ~30-50° |
| Electronic Parameters | ||
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -7.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -3.2 eV |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical reactivity. | 4.3 eV |
Prediction of Reaction Energetics and Thermodynamic Favorability
Computational chemistry is a powerful tool for predicting the feasibility and energy landscape of chemical reactions. A thermodynamically favorable (or spontaneous) process is one that can occur without an external input of energy. savemyexams.com This is determined by the change in Gibbs free energy (ΔG), which incorporates changes in both enthalpy (ΔH, a measure of heat change) and entropy (ΔS, a measure of disorder). youtube.com A reaction is thermodynamically favored if ΔG is negative.
For instance, in a substitution reaction where a nucleophile replaces one of the chlorine atoms on the 2,4-Dichloro-3-nitrobenzotrifluoride ring, computational models can determine which chlorine atom is more susceptible to attack and calculate the energy required for the reaction to occur. These predictions are vital for designing synthetic routes and understanding potential degradation pathways.
Advanced Solvation Models in Reaction Environment Analysis
Reactions are rarely carried out in the gas phase; they almost always occur in a solvent. The solvent can have a profound impact on reaction rates and equilibria. Advanced solvation models are used to simulate the effects of the reaction environment. youtube.com
Polarizable Continuum Models (PCMs) are a widely used class of implicit solvation models. In this approach, the solute molecule (e.g., 2,4-Dichloro-3-nitrobenzotrifluoride) is placed within a cavity created in a continuous medium that represents the solvent, characterized by its dielectric constant. youtube.com The electronic structure of the solute polarizes the solvent continuum, which in turn creates a reaction field that interacts with the solute. This solute-solvent interaction is calculated and incorporated into the quantum mechanical calculations, leading to more accurate predictions of molecular properties and reaction energetics in solution. youtube.com The construction of the solute cavity is a critical aspect, with methods often based on the molecule's van der Waals radii or an isocontour of its electron density. youtube.com These models are essential for accurately analyzing reaction mechanisms and stabilities in a realistic chemical environment.
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Related Aromatic Systems
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity or other properties of compounds based on their molecular structures. For classes of compounds like nitroaromatic compounds, QSAR is extensively used to predict properties such as toxicity and mutagenicity. nih.govmdpi.com
The QSAR methodology involves several steps:
Data Set Collection: A set of structurally related molecules with known experimental activity data (e.g., mutagenicity against a bacterial strain) is compiled. nih.gov
Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include constitutional indices, topological indices, and quantum chemical descriptors like HOMO/LUMO energies, dipole moment, and hydrophobicity (often represented by Log K_ow). mdpi.comnih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Regression (SVR), are used to build a mathematical model that correlates the descriptors with the observed activity. bg.ac.rsosti.gov
Validation: The model's predictive power is rigorously tested using internal validation techniques (like cross-validation) and external validation on a set of compounds not used in the model's creation. mdpi.comnih.gov Key statistical metrics include the coefficient of determination (R²) for the training set and the cross-validation coefficient (Q²). mdpi.com
Studies on nitroaromatic compounds have successfully developed QSAR models to predict their mutagenicity and toxicity. nih.govbg.ac.rsosti.gov These models often find that electronic properties (like the energy of the LUMO, which relates to the ease of reduction of the nitro group) and hydrophobicity are key contributors to the toxic effects of these compounds. mdpi.com Such models are valuable tools for screening new or untested compounds like 2,4-Dichloro-3-nitrobenzotrifluoride for potential hazards in a time- and cost-effective manner. nih.gov
Table 2: Examples of QSAR Models for Nitroaromatic Compounds Source: Adapted from findings in literature reviews and studies. mdpi.comnih.gov
| Model Type | Predicted Property | Key Descriptors Used | Statistical Method | Typical Performance (R²) |
| Kuz'min et al. | Rat Acute Toxicity (LD₅₀) | Hydrophobicity, Electrostatic, van der Waals | SiRMS | 0.89 - 0.92 (test set) |
| Ding et al. | Mutagenicity (TA98) | Various quantum & topological | HSVR | 0.90 (training set) |
| Mondal et al. | In vivo Toxicity (LD₅₀) | Quantum chemical, Topological | Combination of methods | 0.81 (training set) |
Application of Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations excel at describing the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. nih.gov MD simulations are crucial for understanding how a molecule like 2,4-Dichloro-3-nitrobenzotrifluoride interacts with its environment, such as solvent molecules or biological macromolecules like enzymes or DNA. nih.gov
In a typical MD simulation, the system (e.g., the solute in a box of water molecules) is set up, and the forces between all atoms are calculated using a classical force field (like CHARMM or AMBER). nih.gov Newton's equations of motion are then solved numerically to simulate the movement of each atom over a series of very short time steps, often on the scale of femtoseconds. The simulation, which can run for nanoseconds or even microseconds, generates a trajectory of the molecule's behavior. nih.govnih.gov
Analysis of this trajectory provides detailed insights into:
Binding Affinity and Stability: When studying the interaction with a biological target, MD can assess the stability of the complex, often measured by the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the atoms. nih.gov
Solvation Structure: It can reveal how solvent molecules arrange themselves around the solute.
Conformational Dynamics: It shows how the molecule flexes, bends, and changes its shape in response to its environment.
By employing MD simulations, researchers can bridge the gap between static molecular structures and dynamic biological functions, providing a more complete picture of the intermolecular interactions that govern the compound's behavior. nih.gov
Advanced Analytical Methodologies for Characterization and Reaction Monitoring
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for separating 2,4-Dichloro-3-nitrobenzotrifluoride (B1301598) from starting materials, by-products, and other impurities, as well as for assessing the final product's purity. Given its structural characteristics—a halogenated and nitrated aromatic compound—several techniques are particularly effective.
Gas-Liquid Chromatography (GLC) is a powerful technique for analyzing volatile compounds. Due to its volatility, 2,4-Dichloro-3-nitrobenzotrifluoride is well-suited for GLC analysis, which is primarily used for purity assessment. The principle of GLC involves the partitioning of the analyte between a gaseous mobile phase and a liquid stationary phase coated on a solid support within a column. Compounds are separated based on their boiling points and affinity for the stationary phase. For this analyte, a non-polar or medium-polarity column is typically effective.
High-Performance Liquid Chromatography (HPLC) offers versatility for the analysis of a wide range of organic compounds. Reversed-phase HPLC is the most common mode for separating halogenated nitroaromatics. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. By adjusting the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, a high-resolution separation can be achieved.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often employed to monitor the progress of a reaction in real-time. chemicalbook.com A small aliquot of the reaction mixture is spotted on a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system. By comparing the spots of the reaction mixture with those of the starting material and the expected product, chemists can quickly determine if the reaction is complete. chemicalbook.com For the synthesis of 2,4-Dichloro-3-nitrobenzotrifluoride from 2,4-dichlorobenzotrifluoride (B41404), TLC can effectively track the disappearance of the less polar starting material and the appearance of the more polar nitrated product.
The following interactive table provides a hypothetical but representative set of HPLC conditions for the purity assessment of 2,4-Dichloro-3-nitrobenzotrifluoride, based on methods for similar compounds.
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
| Injection Volume | 10 µL |
| Expected Retention Time | 5-7 minutes |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are crucial for the unambiguous identification and structural confirmation of 2,4-Dichloro-3-nitrobenzotrifluoride.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum for 2,4-Dichloro-3-nitrobenzotrifluoride is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns would be influenced by the surrounding chloro, nitro, and trifluoromethyl groups.
¹³C NMR: The carbon NMR spectrum would reveal seven distinct signals, one for each carbon atom in the molecule (unless there is accidental overlap). The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
¹⁹F NMR: This is a particularly informative technique for fluorinated compounds. A single, sharp signal would be expected for the -CF₃ group, and its chemical shift provides a clear indication of the electronic environment.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,4-Dichloro-3-nitrobenzotrifluoride is characterized by specific absorption bands. Aromatic nitro compounds typically show strong, characteristic asymmetric and symmetric stretching vibrations for the N-O bonds. google.com The presence of C-Cl and C-F bonds will also give rise to distinct absorptions in the fingerprint region. smolecule.com
Mass Spectrometry (MS) determines the molecular weight and provides information about the structure through fragmentation patterns. Under electron ionization (EI), the molecule would yield a molecular ion peak ([M]⁺) corresponding to its molecular weight (259.99 g/mol ). smolecule.com The isotopic pattern of the molecular ion peak, showing contributions from ³⁵Cl and ³⁷Cl isotopes, would be a definitive indicator of the presence of two chlorine atoms.
The table below summarizes the expected spectroscopic data for 2,4-Dichloro-3-nitrobenzotrifluoride, compiled from typical values for analogous structures. chemicalbook.comnih.govnih.gov
| Technique | Feature | Expected Value/Range |
| ¹H NMR | Aromatic Protons (2H) | δ 7.5 - 8.5 ppm |
| ¹³C NMR | Aromatic Carbons | δ 120 - 150 ppm |
| CF₃ Carbon | δ ~120-130 ppm (quartet) | |
| ¹⁹F NMR | CF₃ | δ -60 to -65 ppm |
| IR Spectroscopy | N-O Asymmetric Stretch | 1520 - 1560 cm⁻¹ |
| N-O Symmetric Stretch | 1340 - 1370 cm⁻¹ | |
| C-Cl Stretch | 700 - 850 cm⁻¹ | |
| C-F Stretch | 1100 - 1300 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 259/261/263 (isotopic pattern for 2 Cl) |
In-situ Monitoring Techniques for Real-Time Reaction Progress Analysis
The synthesis of 2,4-Dichloro-3-nitrobenzotrifluoride, typically achieved by the nitration of 2,4-dichlorobenzotrifluoride, can be significantly optimized by using in-situ monitoring techniques. smolecule.com These methods allow for real-time analysis of the reaction mixture without the need for sampling, providing immediate feedback on reactant consumption, product formation, and the appearance of any intermediates or by-products. rsc.org
Fourier Transform Infrared (FTIR) and Raman Spectroscopy are powerful process analytical technology (PAT) tools for this purpose. By inserting a probe directly into the reaction vessel, these techniques can continuously collect spectra of the reacting medium. rsc.org
FTIR Spectroscopy: Can be used to monitor the concentration of key species by tracking the intensity of their characteristic infrared bands. For instance, the formation of the nitro group can be followed by the appearance of its strong stretching bands. nih.gov
Raman Spectroscopy: Is particularly advantageous for monitoring reactions in aqueous or highly polar media, as water is a weak Raman scatterer. It can effectively monitor the vibrational modes of the aromatic ring and the formation of the C-NO₂ bond. The identification of the active nitrating species, the nitronium ion (NO₂⁺), is also possible with Raman spectroscopy. nih.gov
These in-situ techniques enable precise determination of the reaction endpoint, preventing the formation of over-nitrated or other undesirable side products. rsc.org This leads to improved yield, higher purity, and enhanced process safety and control.
Future Research Directions and Emerging Trends
Development of Highly Efficient and Atom-Economical Synthetic Routes
A primary goal in modern organic chemistry is the development of synthetic pathways that are not only high-yielding but also inherently efficient at the atomic level. The principle of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final desired product, is a central tenet of green chemistry. numberanalytics.comjocpr.com Future research on the synthesis of 2,4-dichloro-3-nitrobenzodifluoride will undoubtedly focus on maximizing atom economy to minimize waste and enhance sustainability. jocpr.com
Traditional multi-step syntheses often generate significant waste, but catalytic processes offer a more environmentally and economically sound alternative. rsc.org For instance, the established industrial synthesis of nitrobenzene, a related process, has a low atom economy and produces large volumes of spent acid that require costly recycling. rsc.org An ongoing challenge is to replace such stoichiometric reactions with catalytic alternatives that generate only benign byproducts, such as water. rsc.org The pursuit of 100% atom economy, where all reactant atoms are found in the product, remains the ultimate goal. jocpr.com
Table 1: Comparison of Reaction Types by Atom Economy
| Reaction Type | General Characteristic | Atom Economy | Example |
|---|---|---|---|
| Addition | Reactants combine to form a single product with no other byproducts. | Typically 100% | Diels-Alder Reaction jocpr.com |
| Rearrangement | A molecule's skeleton is rearranged to form a structural isomer. | Typically 100% | Claisen Rearrangement jocpr.com |
| Substitution | Part of one molecule is replaced by another atom or group. | Less than 100% | Williamson Ether Synthesis |
| Elimination | A pair of atoms or groups are removed from a molecule. | Less than 100% | Dehydration of an Alcohol |
Future synthetic routes for this compound will likely prioritize addition and rearrangement reactions where possible and seek novel catalytic substitution methods to improve upon current efficiencies.
Expanding the Scope of Functionalization and Derivatization Strategies
The value of this compound as a chemical intermediate lies in the reactivity of its functional groups. The presence of two chlorine atoms, a nitro group, and a difluoromethyl group provides multiple handles for subsequent chemical transformations. A significant area of future research will be the development of methods for the selective functionalization of this molecule.
A key challenge in polyhalogenated compounds is achieving site-selectivity, especially when identical halogens are present. nih.gov The two chlorine atoms on the benzene (B151609) ring of this compound are in different chemical environments, which theoretically allows for selective reaction at one site over the other. Future work will focus on exploiting these subtle electronic and steric differences to achieve controlled, stepwise functionalization. This would allow for the creation of a diverse library of derivatives from a single starting intermediate, expanding its utility.
Derivatization, the process of transforming a chemical compound into a product of similar structure, will also be crucial. This can be done to enhance a specific property, such as making the molecule more amenable to analysis by techniques like gas chromatography, or to introduce new functionalities that could lead to novel pharmaceuticals or materials.
Integration of Artificial Intelligence and Machine Learning in Reaction Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. digitellinc.compolicyrj.com For a complex target like this compound, these computational tools offer the potential to dramatically accelerate the discovery of optimal synthetic routes and reaction conditions.
Machine learning models can be trained on vast datasets of chemical reactions to predict outcomes with high accuracy, minimizing the need for extensive, time-consuming, and resource-intensive laboratory experimentation. digitellinc.compolicyrj.com This predictive power is particularly valuable for optimizing reaction variables such as temperature, solvent, and catalyst choice.
Table 2: Applications of AI/ML in Chemical Synthesis
| Stage of Synthesis | AI/ML Application | Benefit |
|---|---|---|
| Route Design | Computer-Aided Synthesis Planning (CASP) | Proposes novel and efficient synthetic pathways. digitellinc.com |
| Reaction Optimization | Predictive Modeling | Forecasts reaction yield and optimal conditions, reducing trial-and-error. policyrj.com |
| Catalyst Discovery | De Novo Catalyst Design | Suggests new catalyst structures for specific transformations. digitellinc.com |
| Process Automation | Closed-Loop Experimentation | Guides robotic platforms for autonomous synthesis and discovery. nih.govresearchgate.net |
Exploration of Novel Catalytic Systems for Challenging Transformations
The structural complexity of this compound, with its multiple, potentially reactive sites, necessitates the development of highly selective catalysts. Future research will heavily invest in discovering and designing novel catalytic systems capable of precise transformations.
Transition-metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov A major focus will be on developing palladium-based catalysts and ligands that can differentiate between the two chloro-substituents, enabling site-selective cross-coupling reactions. This would unlock the ability to build molecular complexity in a controlled manner.
Beyond palladium, the broader field of organo- and transition-metal catalysis is critical, especially for transformations involving the fluorinated group. nih.gov While methods for introducing fluorine have advanced, many reactions still face challenges in terms of generality and cost-efficiency. nih.gov Developing new catalysts that can selectively activate the C-F bonds of the difluoromethyl group or perform C-H functionalization on the aromatic ring without disturbing the existing functional groups remains a significant but important goal.
Design of Next-Generation Fluorinated Intermediates with Enhanced Reactivity
The introduction of fluorine into organic molecules is a powerful strategy used in the pharmaceutical and agrochemical industries to enhance properties such as metabolic stability, membrane permeability, and binding affinity. nih.gov As such, this compound is not just an end-point but a foundational building block for creating more advanced, next-generation fluorinated intermediates.
Future research will focus on using this compound as a scaffold. By strategically modifying one or more of its functional groups, chemists can design and synthesize a new class of intermediates with tailored reactivity profiles. For example, selectively replacing the chlorine at the 4-position with a different functional group could yield a novel intermediate primed for a specific subsequent reaction, while leaving the other reactive sites intact for later-stage modifications.
This design-led approach allows for the creation of highly specialized building blocks that can be used to access novel and complex molecular architectures. These next-generation intermediates are essential for the discovery and development of new drugs and advanced materials, ensuring that the chemistry of fluorinated compounds like this compound will continue to be a vibrant and impactful area of research. precedenceresearch.com
Q & A
Basic Research Questions
Q. How can researchers design experiments to investigate the reactivity of 2,4-Dichloro-3-nitrobenzodifluoride under varying electrophilic conditions?
- Methodological Answer : Begin by anchoring the experimental design in a theoretical framework, such as the electronic effects of substituents (chloro, nitro, trifluoromethyl groups) on aromatic electrophilic substitution. Use controlled reactions (e.g., nitration, sulfonation) with systematic variation of reaction temperature, solvent polarity (e.g., dichloromethane vs. non-polar solvents), and catalyst loading. Monitor outcomes via HPLC or GC-MS to correlate substituent positioning with reaction rates .
Q. What are the recommended analytical techniques for characterizing this compound and its derivatives?
- Methodological Answer : Employ a combination of spectroscopic methods:
- NMR (¹H/¹³C/¹⁹F) to resolve structural ambiguities caused by halogen and fluorine substituents.
- Mass spectrometry (EI or ESI) for molecular weight confirmation and fragmentation pattern analysis (reference NIST databases for spectral matching) .
- XRD for crystalline derivatives to resolve steric effects of the trifluoromethyl group .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, fume hood) due to potential toxicity of chlorinated and nitroaromatics. Follow protocols for halogenated waste disposal. Conduct stability tests under light, heat, and humidity to identify decomposition risks. Reference CAMEO Chemicals guidelines for spill management and emergency procedures .
Advanced Research Questions
Q. How can conflicting data on the regioselectivity of this compound in cross-coupling reactions be resolved?
- Methodological Answer : Perform comparative kinetic studies using palladium/copper catalysts under inert atmospheres. Analyze competing pathways (e.g., C-Cl vs. C-F activation) via DFT calculations to map transition states. Validate hypotheses with isotopic labeling (e.g., ¹⁸O/²H) and in-situ IR spectroscopy to track intermediate formation .
Q. What strategies optimize the synthesis of this compound to minimize byproducts like polychlorinated dibenzofurans?
- Methodological Answer : Replace traditional chlorination agents (e.g., Cl₂ gas) with controlled reagents like NCS (N-chlorosuccinimide) in aprotic solvents. Monitor reaction progress via real-time GC-MS to detect trace impurities. Compare yields and purity against standards from environmental analysis protocols (e.g., EPA Method 1613) .
Q. How do solvent effects influence the photodegradation pathways of this compound in environmental matrices?
- Methodological Answer : Simulate aqueous and organic environments (e.g., toluene, hexane) under UV irradiation. Use LC-QTOF-MS to identify degradation products (e.g., dechlorinated or nitro-reduced species). Cross-reference with toxicity databases to assess ecological risks. Apply multivariate analysis to isolate solvent polarity as a key variable .
Q. What computational approaches best predict the bioactivity of this compound derivatives against enzyme targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina) with MD simulations to model interactions with cytochrome P450 or nitroreductases. Validate predictions using in vitro enzyme inhibition assays. Corrogate results with QSAR models incorporating Hammett constants (σ) for nitro and chloro groups .
Methodological Frameworks
Q. How can researchers integrate theoretical and experimental data to refine reaction mechanisms involving this compound?
- Answer : Adopt a cyclic workflow:
Formulate hypotheses based on substituent electronic parameters (e.g., σₚ values for -NO₂ and -CF₃).
Conduct kinetic isotope effect (KIE) studies to probe rate-determining steps.
Validate with computational tools (Gaussian, ORCA) to calculate activation energies.
Revise mechanisms iteratively using peer-reviewed contradiction analysis frameworks .
Q. What statistical methods are suitable for analyzing dose-response relationships in toxicological studies of this compound?
- Answer : Apply logistic regression or probit analysis to EC₅₀/LC₅₀ data. Use ANOVA to compare variance across biological replicates. For non-linear kinetics, employ Michaelis-Menten or Hill equation modeling. Ensure reproducibility via bootstrap resampling .
Tables for Quick Reference
| Analytical Technique | Application | Key Parameters |
|---|---|---|
| GC-MS | Purity assessment | Column: DB-5MS; Temp gradient: 50–300°C |
| ¹⁹F NMR | Monitoring fluorinated intermediates | Solvent: CDCl₃; Reference: CFCl₃ |
| XRD | Crystal structure determination | Radiation: Cu-Kα (λ = 1.5418 Å) |
| Reaction Optimization | Variable | Recommended Range |
|---|---|---|
| Catalyst loading (Pd/Cu) | 1–5 mol% | TON > 100; TOF > 20 h⁻¹ |
| Solvent polarity | ε: 2.0–37.5 | Dichloromethane (ε = 8.9) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
